3-(9H-carbazol-9-yl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-carbazol-9-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1-4,6-9H,5,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZKEBRPLHUTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Profile & Technical Synthesis Guide: 9-(3-Aminopropyl)carbazole Hydrochloride
[1]
Executive Summary
9-(3-aminopropyl)carbazole hydrochloride (CAS: 51788-31-9) is a heterocyclic building block characterized by a tricyclic aromatic carbazole core substituted at the N-position (position 9) with a primary aminopropyl chain.[1] Unlike its isomer 3-amino-9-propylcarbazole, this molecule positions the reactive amine on the flexible alkyl tether, making it an ideal linker for bioconjugation and a precursor for the P7C3 class of neuroprotective drugs. Its planar structure allows for DNA intercalation, while its intrinsic fluorescence enables its use as a reporter moiety in biological assays.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride |
| CAS Number | 51788-31-9 (HCl salt); 22518-84-9 (Free base) |
| Molecular Formula | C₁₅H₁₆N₂[1][2][3] · HCl |
| Molecular Weight | 260.76 g/mol (Salt); 224.30 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (improved by heat/acidity) |
| pKa (Calculated) | ~9.8 (Primary amine), <-1 (Carbazole nitrogen) |
| UV Absorption | |
| Fluorescence |
Synthetic Protocol: Modified Gabriel Synthesis
The most robust route for synthesizing high-purity 9-(3-aminopropyl)carbazole avoids the polymerization risks of 3-chloropropylamine by using the Gabriel Synthesis method.[1] This protocol ensures the amine remains protected until the final step.
Reagents Required
-
Substrate: 9H-Carbazole (>98%)[1]
-
Linker: N-(3-Bromopropyl)phthalimide[1]
-
Base: Sodium Hydride (60% in oil) or KOH (powdered)[1]
-
Deprotection: Hydrazine Monohydrate[1]
-
Solvent: DMF (anhydrous), Ethanol[1]
Step-by-Step Methodology
Phase 1: N-Alkylation (Formation of Phthalimide Intermediate) [1]
-
Activation: Dissolve 9H-carbazole (1.0 eq) in anhydrous DMF under
atmosphere. Cool to 0°C. -
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Stir for 30–60 minutes until
evolution ceases and the solution turns yellow/orange (carbazolide anion). -
Coupling: Add N-(3-bromopropyl)phthalimide (1.1 eq) dissolved in DMF dropwise.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of carbazole.
-
Workup: Quench with water (precipitate forms). Filter the solid, wash with water/methanol, and recrystallize from ethanol to obtain the 9-(3-phthalimidopropyl)carbazole intermediate.[1]
Phase 2: Hydrazinolysis (Deprotection) [1]
-
Cleavage: Suspend the intermediate in Ethanol (or EtOH/THF mix). Add Hydrazine Monohydrate (5–10 eq).
-
Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.
-
Isolation: Cool the mixture. Filter off the phthalhydrazide solid.
-
Extraction: Concentrate the filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove residual phthalhydrazide), then brine. Dry over
.
Phase 3: Salt Formation [1]
-
Acidification: Dissolve the free amine oil in diethyl ether or ethanol.
-
Precipitation: Add 4M HCl in dioxane dropwise at 0°C.
-
Collection: Filter the resulting white precipitate (9-(3-aminopropyl)carbazole hydrochloride). Wash with cold ether and dry under vacuum.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via the Gabriel amine protocol to ensure high purity and prevent poly-alkylation.
Spectroscopic Characterization
Researchers utilizing this compound for fluorescence assays or structural verification should reference the following spectral signatures.
UV-Vis & Fluorescence
The carbazole moiety acts as a rigid, planar fluorophore.
-
Absorption: Distinct peaks at 293 nm and 343 nm (attributed to
transitions).[1] -
Emission: Strong fluorescence emission centered at 365 nm (monomer emission) in non-polar solvents.[1] In aqueous DNA solutions, intercalation may cause bathochromic shifts or quenching depending on the specific binding mode.
NMR Verification ( H NMR in DMSO- )
-
Aromatic Region (7.0–8.2 ppm): Two doublets (d) and two triplets (t) integrating to 8 protons, characteristic of the symmetric carbazole ring system.[1]
- ~8.15 (d, 2H, H-4,5)
- ~7.60 (d, 2H, H-1,8)
-
Propyl Chain:
-
Amine: Broad singlet at
~8.0–8.5 ppm ( exchangeable).
Biological & Pharmaceutical Applications[4][5]
A. Precursor for P7C3 Neuroprotective Agents
This molecule is the core scaffold for the P7C3 class of aminopropyl carbazoles.[4] P7C3 derivatives have shown efficacy in protecting newborn neurons in the dentate gyrus and preserving motor neurons in ALS models.[5]
-
Mechanism: The carbazole ring provides the necessary hydrophobic bulk to bind to the target (identified as NAMPT in some studies), enhancing NAD+ salvage pathway activity.
-
Structure-Activity Relationship (SAR): The 3-aminopropyl linker is often further functionalized (e.g., with 3-methoxyaniline in P7C3-A20) to optimize blood-brain barrier penetration and potency.[1] 9-(3-aminopropyl)carbazole serves as the "parent" amine for these derivatizations.[1]
B. DNA Intercalation & Probing
The planar carbazole ring allows the molecule to slide between DNA base pairs (intercalation), while the cationic ammonium group (
-
Utility: It is used as a fluorescent probe to study DNA dynamics or as a delivery vector for cytotoxic agents.
-
Binding Mode: Mixed mode (Intercalation + Groove Binding).[1]
Functional Mechanism Diagram
Caption: Dual utility of the scaffold in neuroprotective signaling (via NAMPT) and biophysical DNA probing.[1]
Handling and Safety (SDS Summary)
-
Hazards: Irritating to eyes, respiratory system, and skin (H315/H319/H335).
-
Toxicity: As a DNA intercalator, the compound should be treated as a potential mutagen. Handle in a fume hood with nitrile gloves.
-
Storage: Hygroscopic solid. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or salt hydrolysis.
References
-
Pieper, A. A., et al. (2010).[2] "Discovery of a proneurogenic, neuroprotective chemical."[4] Cell, 142(1), 39-51.
-
MacMillan, K. S., et al. (2011). "Development of proneurogenic, neuroprotective P7C3."[4] Journal of the American Chemical Society, 133(5), 1428-1437.
-
Wang, G., et al. (2014).[2] "P7C3 Neuroprotective Chemicals Function by Activating the Rate-Limiting Enzyme in NAD Salvage." Cell, 158(6), 1324-1334.
-
PubChem. "Compound Summary: 3-(9H-carbazol-9-yl)propan-1-amine."[1][6] National Library of Medicine. [1]
-
Alaraji, et al. (2020). "Synthesis of new 9H-Carbazole derivatives." ResearchGate.
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminopropyl carbazole | C15H16N2 | CID 67730950 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride
Authored for: Drug Development Professionals, Researchers, and Scientists Foreword: This document provides a comprehensive technical overview of 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride, moving beyond a standard Safety Data Sheet (SDS) to offer deeper insights into its chemical properties, handling protocols, synthesis, and potential applications. The information herein is synthesized from established chemical literature and safety databases to ensure scientific integrity and practical utility for the research community.
Section 1: Chemical Identity and Physicochemical Properties
3-(9H-carbazol-9-yl)propan-1-amine hydrochloride is a derivative of carbazole, a tricyclic aromatic heterocycle known for its presence in numerous natural products and pharmacologically active compounds.[1] The addition of a propan-1-amine hydrochloride side chain at the 9-position modifies its solubility and reactivity, making it a valuable intermediate for further chemical elaboration.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-(9H-carbazol-9-yl)propan-1-amine Hydrochloride | - |
| Synonyms | N/A | - |
| CAS Number | 180330-18-9 (for free base) | |
| Molecular Formula | C₁₅H₁₆N₂ · HCl | [2] |
| Molecular Weight | 260.76 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | - |
Section 2: Hazard Identification and Toxicological Profile
GHS Classification (Anticipated)
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[6]
-
Skin Corrosion/Irritation: Category 2 (May cause skin irritation).[4]
-
Eye Damage/Irritation: Category 2A (May cause serious eye irritation).[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4]
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory tract irritation.
Toxicological Summary: The toxicological properties of this specific compound have not been fully investigated.[4] The carbazole nucleus itself has low acute toxicity. However, the presence of the primary amine and the hydrochloride salt may lead to irritation of the skin, eyes, and respiratory system. Ingestion may be harmful.[3][4] Chronic exposure effects are unknown, and as with many novel chemical entities, it should be handled with appropriate caution.
Section 3: Protocols for Safe Handling and Emergency Response
The following protocols are designed to ensure a high level of safety during the handling, use, and storage of this compound. The causality behind each recommendation is provided to foster a deeper understanding of laboratory safety principles.
Engineering Controls and Personal Protective Equipment (PPE)
Core Principle: The primary goal is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.
-
Ventilation: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[3] This is crucial because the inhalation toxicity is unknown, and fine powders are easily aerosolized.
-
Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] An amine hydrochloride salt can cause significant eye irritation upon contact.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[7]
-
Lab Coat: A full-sleeved lab coat must be worn at all times.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[8]
First Aid Measures
Core Principle: Immediate and appropriate action can significantly mitigate the effects of accidental exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill and Waste Disposal
-
Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] The spill area should then be wiped down with a damp cloth. Ensure full PPE is worn during cleanup.
-
Waste Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[9]
Section 4: Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Keep away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]
Section 5: Synthesis and Characterization Workflow
The synthesis of 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride can be envisioned as a multi-step process starting from carbazole. The following protocol is a representative, literature-informed pathway.
Detailed Synthesis Protocol
Step 1: N-Alkylation of Carbazole to form 3-(9H-Carbazol-9-yl)propan-1-ol This step is based on established methods for the N-alkylation of carbazole.[11][12]
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add carbazole (1 equivalent) and dry tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Rationale: NaH is a strong base that deprotonates the carbazole nitrogen, forming a nucleophilic carbazolide anion. The reaction is done under an inert atmosphere as NaH is reactive with water and air.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add 3-bromo-1-propanol (1.1 equivalents) dropwise via syringe.
-
Reaction: Let the reaction proceed at room temperature for 12-18 hours, monitoring by TLC.
-
Workup & Purification: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(9H-carbazol-9-yl)propan-1-ol.[11]
Step 2: Conversion of Alcohol to Amine (via Mesylation and Azide Substitution)
-
Mesylation: Dissolve the alcohol from Step 1 in dichloromethane (DCM). Cool to 0 °C and add triethylamine (1.5 equivalents). Add methanesulfonyl chloride (1.2 equivalents) dropwise. Rationale: The hydroxyl group is a poor leaving group. It is converted to a good leaving group (mesylate) to facilitate nucleophilic substitution.
-
Azide Substitution: To the crude mesylate, add sodium azide (NaN₃, 2.0 equivalents) in dimethylformamide (DMF). Heat the reaction to 60-80 °C until the reaction is complete (monitored by TLC). Rationale: Sodium azide provides the azide nucleophile (N₃⁻) which displaces the mesylate group.
-
Reduction: Cool the reaction mixture. The azide is then reduced to the primary amine using a standard reducing agent like lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H₂ over Pd/C). Caution: LAH reactions must be performed with extreme care under anhydrous conditions. Hydrogenation is often a safer alternative.
-
Workup: After reduction, perform an appropriate aqueous workup to isolate the free base, 3-(9H-carbazol-9-yl)propan-1-amine.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2M solution) dropwise with stirring.
-
Precipitation & Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Potential research applications derived from the compound's core structure.
Section 7: References
-
Splendid Lab Pvt. Ltd. (n.d.). 3-(9H-Carbazol-9-yl)propan-1-amine Hydrochloride. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Gouda, M. A., et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)propanoic acid. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 1-10.
-
ChemBK. (n.d.). 3-AMINO-9-PROPYL-9H-CARBAZOL-9-IUM CHLORIDE. Retrieved February 20, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of a 9H-Carbazol-9-amine. Retrieved February 20, 2026, from [Link]
-
Haridharan, N., Ramkumar, V., & Dhamodharan, R. (2011). 3-(9H-Carbazol-9-yl)propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o180.
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. Retrieved February 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2026, February 11). 9H-Carbazol-3-amine, 9-ethyl-, monohydrochloride (1:1) - Substance Details. Retrieved February 20, 2026, from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2017, June 30). 9H-Carbazole: Human health tier II assessment. Retrieved February 20, 2026, from [Link]
-
Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90%. Retrieved February 20, 2026, from [Link]
-
Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules, 29(23), 5001.
-
Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved February 20, 2026, from [Link]
-
Castrol. (2024, November 6). Safety Data Sheet. Retrieved February 20, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. Retrieved February 20, 2026, from [Link]
-
Al-Hussain, S. A., & Al-Majedy, Y. K. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Medicinal and Chemical Sciences, 5(4), 543-565.
-
GSRS. (n.d.). 3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL. Retrieved February 20, 2026, from [Link]
-
Hegden, R. P., et al. (2020). A Concise Review on Carbazole Derivatives and its Biological Activities. Journal of Pharmaceutical Sciences and Research, 12(10), 1271-1277.
-
ResearchGate. (n.d.). PDF: 3-(9H-Carbazol-9-yl)propan-1-ol. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 3‐(9H‐carbazol‐9‐yl)propyl‐initiated polybutadiene.... Retrieved February 20, 2026, from [Link]
-
Al-Amiery, A. A., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Molbank, 2018(1), M983.
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A Technical Guide to the Divergent Worlds of N- and C-Substituted Aminocarbazoles: A Comparative Analysis of 9-(3-Aminopropyl)carbazole and 3-Aminocarbazole Derivatives
Abstract
The carbazole scaffold, a privileged heterocyclic motif, is a cornerstone in the development of advanced materials and therapeutics.[1] The strategic placement of an amino functionality on this tricyclic system gives rise to a diverse array of derivatives with tunable electronic, photophysical, and biological properties. This in-depth technical guide provides a comprehensive comparative analysis of two key classes of aminocarbazole derivatives: those substituted at the nitrogen atom (N-9 position), exemplified by 9-(3-aminopropyl)carbazole, and those functionalized on the carbocyclic ring (C-3 position), represented by 3-aminocarbazole derivatives. We will explore the fundamental differences in their synthesis, physicochemical properties, and applications, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Positional Isomerism in Aminocarbazoles
Carbazole, with its rigid, planar structure and extensive π-conjugation, offers multiple sites for functionalization.[2] The nitrogen atom (N-9) and the carbon atoms of the fused benzene rings (C-1 to C-8) present distinct electronic environments, leading to significant variations in the properties of the resulting derivatives. The introduction of an amino group, a potent electron-donating moiety, further amplifies these differences.
-
9-(3-Aminopropyl)carbazole and its derivatives feature an amino group insulated from the carbazole's π-system by a flexible alkyl chain. This structural feature preserves the intrinsic electronic properties of the carbazole core to a large extent while introducing a basic side chain that can be readily modified.
-
3-Aminocarbazole and its derivatives , in contrast, have the amino group directly attached to the aromatic ring. This direct conjugation leads to a significant perturbation of the electronic structure of the carbazole nucleus, profoundly influencing its photophysical and electrochemical characteristics.
This guide will dissect these fundamental structural distinctions to provide a clear understanding of their impact on the functionality and application of these two important classes of compounds.
Synthesis Strategies: A Tale of Two Positions
The synthetic routes to 9-substituted and 3-substituted aminocarbazoles are fundamentally different, reflecting the distinct reactivity of the N-H and C-H bonds of the carbazole core.
Synthesis of 9-(3-Aminopropyl)carbazole
The synthesis of 9-(3-aminopropyl)carbazole typically proceeds via a two-step sequence involving N-alkylation followed by conversion of a terminal functional group to an amine.
Step 1: N-Alkylation of Carbazole with 1-bromo-3-chloropropane
-
To a solution of carbazole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1-bromo-3-chloropropane (1.5 eq) to the reaction mixture.
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 9-(3-chloropropyl)carbazole.
Step 2: Gabriel Synthesis of 9-(3-Aminopropyl)carbazole
-
Dissolve 9-(3-chloropropyl)carbazole (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture at 90-100 °C for 12-16 hours.
-
Cool the mixture and pour it into ice-water to precipitate the phthalimide-protected intermediate.
-
Filter the solid, wash with water, and dry.
-
To the dried intermediate, add hydrazine hydrate (5.0 eq) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
After cooling, acidify the reaction mixture with concentrated HCl and filter to remove the phthalhydrazide byproduct.
-
Neutralize the filtrate with a base (e.g., NaOH) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 9-(3-aminopropyl)carbazole.
Synthesis of 3-Aminocarbazole Derivatives
The synthesis of 3-aminocarbazole derivatives typically involves the introduction of a nitro group at the C-3 position, followed by its reduction.[3]
Step 1: Nitration of Carbazole
-
Dissolve carbazole (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a nitrating agent, such as nitric acid (HNO₃), dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the yellow solid, wash thoroughly with water, and dry to obtain 3-nitrocarbazole.[3]
Step 2: Reduction of 3-Nitrocarbazole
-
Suspend 3-nitrocarbazole (1.0 eq) in ethanol.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).
-
If using SnCl₂, add concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) until the solution is alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-aminocarbazole.[3]
Comparative Analysis of Physicochemical Properties
The positional difference of the amino group leads to distinct electronic, photophysical, and steric properties.
| Property | 9-(3-Aminopropyl)carbazole Derivatives | 3-Aminocarbazole Derivatives |
| Electronic Effects | Minimal perturbation of the carbazole π-system. The electronic properties are largely dictated by the carbazole core. | Strong electron-donating effect of the amino group directly conjugated with the carbazole π-system, leading to a higher HOMO level. |
| Photophysical Properties | Fluorescence properties are similar to the parent carbazole, with emission typically in the UV-A or blue region.[4] | Significant red-shift in both absorption and emission spectra due to intramolecular charge transfer (ICT) character.[4] |
| Solubility | The aminopropyl side chain can enhance solubility in polar solvents. | The parent 3-aminocarbazole has moderate solubility; derivatization is often required to improve solubility. |
| Steric Hindrance | The flexible aminopropyl chain can adopt various conformations, minimizing steric clashes. | The amino group at C-3 can introduce steric hindrance for further substitution at adjacent positions (C-2 and C-4). |
Divergent Applications: A Consequence of Structure
The distinct properties of 9-(3-aminopropyl)carbazole and 3-aminocarbazole derivatives dictate their applications in different fields.
9-(3-Aminopropyl)carbazole Derivatives: Leveraging the Side Chain
The primary utility of 9-(3-aminopropyl)carbazole derivatives lies in their application as building blocks where the carbazole unit imparts desirable photophysical or electronic properties, and the aminopropyl chain serves as a versatile linker.
-
Neuroprotective Agents: The aminopropyl carbazole scaffold is the basis for the P7C3 class of neuroprotective compounds.[5][6][7] These molecules have shown promise in models of neurodegenerative diseases.[5][6][7] The carbazole moiety is crucial for activity, while the aminopropyl chain allows for modifications to fine-tune potency and pharmacokinetic properties.[5][6][7]
-
Materials Science: The terminal amine can be used to anchor the carbazole unit to surfaces or to incorporate it into larger polymeric structures. This is advantageous in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices where carbazole's hole-transporting properties are desired.[8]
3-Aminocarbazole Derivatives: Harnessing Conjugation
The direct conjugation of the amino group with the carbazole ring in 3-aminocarbazole derivatives makes them highly suitable for applications where modulated electronic and optical properties are paramount.
-
Organic Electronics: 3-Aminocarbazole derivatives are extensively used as building blocks for hole-transporting materials, emitters, and hosts in OLEDs.[9] The electron-donating amino group can be further functionalized to tune the HOMO/LUMO energy levels and emission color.[9]
-
Dyes and Pigments: The extended conjugation in 3-aminocarbazole derivatives leads to strong absorption in the visible region, making them suitable for use as dyes and pigments.
-
Antimicrobial and Anticancer Agents: A variety of 3-aminocarbazole derivatives have been synthesized and evaluated for their biological activities, showing promise as antimicrobial and anticancer agents.[10] The amino group serves as a key pharmacophore and a point for further structural diversification.[10]
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these aminocarbazole derivatives.
| Technique | 9-(3-Aminopropyl)carbazole Derivatives | 3-Aminocarbazole Derivatives |
| ¹H NMR Spectroscopy | Characteristic signals for the propyl chain protons, in addition to the aromatic protons of the carbazole core. | The aromatic region of the spectrum is more complex due to the influence of the amino group on the chemical shifts of the carbazole protons. |
| ¹³C NMR Spectroscopy | Signals corresponding to the aliphatic carbons of the propyl chain are observed. | The chemical shifts of the carbazole carbons are significantly affected by the directly attached amino group. |
| Mass Spectrometry | Fragmentation patterns often show loss of the aminopropyl side chain. | Fragmentation can involve the carbazole ring system. |
| UV-Vis Spectroscopy | Absorption spectra are similar to that of N-alkylcarbazoles.[4] | Bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole.[4] |
| Fluorescence Spectroscopy | Emission spectra resemble that of N-alkylcarbazoles.[4] | Stokes shift is generally larger, and the emission is red-shifted.[4] |
Conclusion: Two Sides of the Same Coin
While both 9-(3-aminopropyl)carbazole and 3-aminocarbazole derivatives are derived from the same carbazole core, their distinct substitution patterns give rise to a fascinating dichotomy in their properties and applications. The N-substituted derivatives, with their insulated amino group, are ideal for applications requiring the preservation of the carbazole's intrinsic properties while providing a reactive handle for further functionalization. In contrast, the C-substituted analogues, with their extended π-conjugation, are perfectly suited for the development of novel materials with tailored optoelectronic properties and as scaffolds for bioactive molecules. A thorough understanding of these fundamental differences is paramount for the rational design and successful implementation of aminocarbazole derivatives in the diverse fields of medicinal chemistry and materials science.
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- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). MDPI.
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- Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. (2021). MDPI.
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- Carbazole-based linear conjugated molecules: structure–property relationships and device properties. (n.d.). RSC Publishing.
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- Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019). TÜBİTAK Academic Journals.
- Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole. (n.d.). Indian Academy of Sciences.
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- Blue OLEDs with narrow bandwidth using CF3 substituted bis((carbazol-9-yl)phenyl)amines as emitters. (n.d.). [Source URL not available]
- Site‐Selective C−H Functionalization of Carbazoles. (n.d.).
- Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. (2025).
- Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. (2005). Organic Chemistry Portal.
- Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions. (2021). PMC.
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- A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. (n.d.).
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- Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance. (2011). Macromolecules, 44(6), 1452–1462.
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- Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. (2024). MDPI.
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Methodological & Application
Application Note & Synthesis Protocol: High-Yield Synthesis of 3-(9H-carbazol-9-yl)propan-1-amine
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 3-(9H-carbazol-9-yl)propan-1-amine from carbazole. This aminopropyl carbazole derivative is a critical building block in the development of advanced materials and serves as a key scaffold in pharmacologically active compounds, including promising neuroprotective agents.[1][2] The protocol detailed herein employs a robust two-step sequence involving an initial N-alkylation of carbazole via a Gabriel synthesis pathway, followed by hydrazinolysis to liberate the primary amine. This method is designed for high-yield, scalability, and purity, addressing common challenges associated with the handling and purification of basic amines. We provide in-depth mechanistic insights, step-by-step procedures, safety protocols, and characterization guidelines to ensure reliable and reproducible results for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Synthetic Strategy
The carbazole nucleus is a privileged heterocyclic motif found in numerous natural products and functional materials.[3] The incorporation of an aminopropyl side chain at the N9 position yields 3-(9H-carbazol-9-yl)propan-1-amine, a versatile intermediate. Its primary amine handle allows for further derivatization, making it a valuable precursor for OLED materials, host materials in TADF applications, and, notably, the P7C3 class of neuroprotective agents which have shown efficacy in models of neurodegenerative diseases like ALS and Parkinson's disease.[1][2]
The synthetic approach is predicated on a classical yet highly effective N-alkylation strategy. The nitrogen atom of carbazole is sufficiently acidic (pKa ≈ 17) to be deprotonated by a moderately strong base, forming the highly nucleophilic carbazolide anion.[4][5] This anion readily participates in a nucleophilic substitution (SN2) reaction with an appropriate electrophile.
Our strategy involves two main stages:
-
N-Alkylation (Gabriel Synthesis): Carbazole is deprotonated using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) and subsequently reacted with N-(3-bromopropyl)phthalimide. The phthalimide group serves as a protected primary amine, preventing side reactions and ensuring clean, specific alkylation at the carbazole nitrogen.
-
Deprotection (Hydrazinolysis): The phthalimide protecting group is efficiently removed by treatment with hydrazine hydrate (N₂H₄·H₂O), which cleaves the amide bonds to release the desired primary amine and form a stable phthalhydrazide precipitate.
This pathway is selected for its reliability, high yields, and the straightforward purification of both the intermediate and the final product.
Reaction Scheme and Mechanism
Overall Transformation: (A manually created image representing the chemical reaction scheme would be placed here)
Mechanism: The reaction proceeds via the formation of a potassium carbazolide salt, which acts as a potent nucleophile. This attacks the electrophilic carbon of N-(3-bromopropyl)phthalimide in an SN2 fashion. The subsequent hydrazinolysis involves nucleophilic attack by hydrazine on the carbonyl carbons of the phthalimide group, leading to ring-opening and eventual cyclization to form the stable phthalhydrazide, liberating the free primary amine.
Safety and Handling Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Carbazole (CAS: 86-74-8): Suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[9][10]
-
Potassium Carbonate (K₂CO₃, Anhydrous): Irritant. Handle in a dry environment as it is hygroscopic.
-
N-(3-Bromopropyl)phthalimide (CAS: 5460-29-7): Lachrymator and skin/respiratory irritant. Avoid inhalation and contact.
-
Dimethylformamide (DMF, Anhydrous): Potent liver toxin and suspected teratogen. Use in a fume hood and avoid skin contact.
-
Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using a syringe or cannula for transfers. Quench any excess with a sodium hypochlorite solution.
-
Triethylamine (TEA): Corrosive and flammable. Has a strong, unpleasant odor.
Experimental Protocol
Part A: Synthesis of 2-(3-(9H-Carbazol-9-yl)propyl)isoindoline-1,3-dione
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add carbazole (5.00 g, 29.9 mmol), anhydrous potassium carbonate (8.26 g, 59.8 mmol), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.48 g, 1.5 mmol).[11]
-
Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reagent Addition: Add N-(3-bromopropyl)phthalimide (9.60 g, 35.9 mmol) to the suspension.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system until the carbazole spot has been consumed.
-
Work-up: After cooling the reaction mixture to room temperature, pour it slowly into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) and then with cold ethanol (2 x 50 mL) to remove unreacted starting materials and impurities. Dry the resulting white solid in a vacuum oven at 60 °C. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Part B: Synthesis of 3-(9H-Carbazol-9-yl)propan-1-amine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the phthalimide-protected intermediate from Part A (e.g., 10.0 g, 27.1 mmol) in 120 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (2.7 mL, ~54.3 mmol, 2 eq.) dropwise to the suspension at room temperature. The mixture may become warm.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. During this time, a thick white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of 2M aqueous hydrochloric acid (HCl) to dissolve the product and protonate the amine. The phthalhydrazide precipitate will remain.
-
Isolation of Byproduct: Remove the phthalhydrazide precipitate by vacuum filtration, washing it with a small amount of cold ethanol.
-
Basification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 4M aqueous sodium hydroxide (NaOH) with stirring until the pH is >12. The free amine product will precipitate as a white or off-white solid.
-
Extraction: Extract the product into dichloromethane (DCM) or ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Final Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. For highest purity, the product can be purified by column chromatography on silica gel.
-
Expert Tip: Primary amines like the target compound can exhibit peak tailing on standard silica gel. To mitigate this, pre-treat the silica with a 1-2% solution of triethylamine in the eluent or use a solvent system containing triethylamine (e.g., Dichloromethane:Methanol:Triethylamine 95:4:1).[12]
-
Data Summary and Characterization
| Parameter | Value / Observation |
| Reactants (Step A) | Carbazole, N-(3-bromopropyl)phthalimide, K₂CO₃ |
| Solvent / Catalyst | DMF / TBAB |
| Reaction Time (Step A) | 12-16 hours |
| Temperature (Step A) | 80-90 °C |
| Intermediate Yield | 85-95% |
| Reactants (Step B) | Phthalimide intermediate, Hydrazine Hydrate |
| Solvent (Step B) | Ethanol |
| Reaction Time (Step B) | 4-6 hours |
| Temperature (Step B) | Reflux (~80 °C) |
| Overall Yield | 75-85% |
| Appearance | White to off-white solid |
| Expected ¹H NMR | Consistent with literature values for 3-(9H-carbazol-9-yl)propan-1-amine. |
| Expected Mass Spec | [M+H]⁺ = 225.1392 |
Characterization Notes: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Workflow and Logic Diagram
A visual representation of the synthesis and purification workflow is provided below.
Caption: Synthetic workflow for 3-(9H-carbazol-9-yl)propan-1-amine.
Conclusion
The protocol described provides a reliable and high-yielding route to 3-(9H-carbazol-9-yl)propan-1-amine. By employing a Gabriel synthesis approach, this method avoids common pitfalls associated with direct amination and ensures a clean conversion. The detailed steps for reaction execution, work-up, and purification, including expert tips for handling basic amines in chromatography, equip researchers with a robust procedure to access this valuable chemical intermediate for applications in drug discovery and materials science.
References
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PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics. Available at: [Link]
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Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1558. Available at: [Link]
-
Suvchem Laboratory Chemicals. (n.d.). CARBAZOLE (FOR SYNTHESIS). Suvchem. Available at: [Link]
- Aly, A. A., et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)propanehydrazide. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 124-135.
-
Bogdal, D. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Carbazole. Carl ROTH. Available at: [Link]
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Taylor & Francis Online. (2006). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications. Available at: [Link]
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El-Malah, A., et al. (2021). The intelligence way of economical synthesis strategies of an N-alkylcarbazole. ProQuest. Available at: [Link]
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PrepChem. (n.d.). Synthesis of a. 9H-Carbazol-9-amine. PrepChem.com. Available at: [Link]
- Babu, S. A., et al. (n.d.).
- BenchChem. (2025). Navigating the Neuroprotective Potential of Carbazole Scaffolds: A Technical Guide for Researchers. BenchChem.
-
MDPI. (2021). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[4][7][10]oxadiazolo[3,4-d]pyridazine. Molbank.
- Google Patents. (2009). WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino].
-
Haridharan, N., Ramkumar, V., & Dhamodharan, R. (2011). 3-(9H-Carbazol-9-yl)propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o180. Available at: [Link]
- MDPI. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules.
- ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole??
- Google Patents. (n.d.). US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof.
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De Jesús-Cortés, H., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(9), 3733-3745. Available at: [Link]
- BenchChem. (2025).
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Tesla, R., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis. Proceedings of the National Academy of Sciences, 109(42), 17016-17021. Available at: [Link]
- Google Patents. (n.d.). CN102898351A - Method for synthesizing N-alkylcarbazole compound.
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ResearchGate. (2011). (PDF) 3-(9H-Carbazol-9-yl)propan-1-ol. ResearchGate. Available at: [Link]
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- Google Patents. (n.d.). WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
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using 9-(3-aminopropyl)carbazole as a linker in OLED material synthesis
Application Note: 9-(3-Aminopropyl)carbazole as a Universal Linker in OLED Material Synthesis
Executive Summary
9-(3-aminopropyl)carbazole (APC) is a critical building block in the design of solution-processable Organic Light-Emitting Diodes (OLEDs).[1] It serves as a bifunctional molecular tether , combining the high triplet energy (
This guide details the protocols for synthesizing APC with electronic-grade purity and utilizing it to construct:
-
Tethered Emitter Systems: "Donor-Linker-Acceptor" architectures where the propyl spacer prevents triplet quenching.[1]
-
Cross-Linkable Hole Transport Layers (HTLs): Robust, solvent-resistant networks for solution-processed stacks.[1][2]
-
Surface Modifiers: Self-Assembled Monolayers (SAMs) for work-function tuning of ITO anodes.[1]
Material Properties & Specifications
Before initiating synthesis, verify precursor quality. Electronic applications require purity >99.9% (sublimed grade) to prevent trap states.[1]
| Property | Specification | Relevance to OLEDs |
| Chemical Formula | Base structure for stoichiometric calculations.[1] | |
| Molecular Weight | 224.30 g/mol | Low MW facilitates vacuum sublimation if needed. |
| CAS Number | 120156-65-8 (Generic) | Verification of commercial starting materials.[1] |
| HOMO / LUMO | -5.3 eV / -2.1 eV | Matches ITO work function; blocks electrons.[1] |
| Triplet Energy ( | ~3.0 eV | High enough to host blue phosphors/TADF emitters.[1] |
| Solubility | High (CHCl3, THF, Toluene) | Critical for spin-coating and solution processing. |
| pKa (Amine) | ~10.5 | Highly nucleophilic; ready for amide/imide formation.[1] |
Synthetic Strategy & Workflow
The synthesis of APC must avoid metal contamination (which quenches excitons) and halide impurities (which degrade device lifetime). We recommend the Gabriel Synthesis route over direct alkylation to prevent over-alkylation (formation of secondary/tertiary amines).
Workflow Diagram
Figure 1: Synthetic pathway from carbazole precursor to functional OLED materials.[1]
Detailed Experimental Protocols
Protocol A: Electronic-Grade Synthesis of 9-(3-aminopropyl)carbazole
Rationale: Direct alkylation with 3-bromopropylamine often yields mixtures.[1] The phthalimide protection ensures exclusive primary amine formation.
Reagents:
-
Carbazole (Sublimed grade)[1]
-
N-(3-bromopropyl)phthalimide[1]
-
Potassium Hydroxide (KOH), pulverized
-
Hydrazine monohydrate (64-65%)[1]
-
Solvents: DMF (Anhydrous), Ethanol, DCM.
Step 1: N-Alkylation
-
Dissolve Carbazole (10.0 g, 60 mmol) in anhydrous DMF (100 mL) under
flow. -
Add KOH (5.0 g, 90 mmol) and stir at room temperature for 30 min (Solution turns yellow/brown indicating deprotonation).
-
Add N-(3-bromopropyl)phthalimide (17.7 g, 66 mmol) portion-wise.
-
Heat to 80°C for 12 hours.
-
Work-up: Pour into ice water (500 mL). Filter the white precipitate. Wash with water (3x) and methanol (1x).[1]
-
Purification: Recrystallize from Toluene/Ethanol (1:1). Yield: ~85%.
Step 2: Deprotection (Hydrazinolysis) [1]
-
Suspend the intermediate phthalimide (10.0 g) in Ethanol (150 mL).
-
Add Hydrazine monohydrate (5.0 mL, excess) dropwise.
-
Reflux at 85°C for 4 hours. The solution will clear, then form a bulky white precipitate (phthalhydrazide byproduct).
-
Work-up: Cool to RT. Acidify with HCl (2M) to pH 2 (precipitates phthalhydrazide fully). Filter off the solid.[3]
-
Neutralize the filtrate with NaOH (2M) to pH 10. Extract with DCM (3x).[1]
-
Dry organic layer (
) and evaporate. -
Final Purification: Vacuum distillation (high vacuum) or column chromatography (DCM:MeOH:Et3N 95:4:1) is mandatory to remove hydrazine traces, which are detrimental to OLEDs.
Validation:
-
1H NMR (CDCl3):
8.10 (d, 2H), 7.45 (t, 2H), 4.40 (t, 2H, ), 2.75 (t, 2H, ), 1.95 (m, 2H, ). -
Absence of peaks: Ensure no phthalimide aromatic peaks at
7.7-7.9 ppm.
Protocol B: Functionalization for Cross-Linkable HTLs
Rationale: Solution-processed OLEDs require an insoluble HTL to prevent erosion when the next layer (Emitter) is spin-coated.[1] APC is reacted with a cross-linker.[1]
Concept: React APC with a di-epoxide or di-halide to form a pre-polymer, or use it as a side-chain pendant.[1]
Procedure (Epoxy-Amine Cross-linking):
-
Monomer Mix: Mix APC (1 eq) with a bifunctional cross-linker like 1,4-butanediol diglycidyl ether (0.5 eq) in Chlorobenzene.
-
Deposition: Spin-coat the solution onto the ITO/PEDOT:PSS substrate.
-
Curing: Bake at 150°C for 30 minutes under
. The amine opens the epoxide rings, forming a robust, insoluble 3D network. -
Solvent Test: Wash the film with Toluene. Retention of >95% thickness indicates successful cross-linking.
Application Notes: Device Integration
The "Insulating Spacer" Effect
In "Donor-Linker-Acceptor" (D-
-
Mechanism: It interrupts
-conjugation between the Carbazole (Donor) and the Emitter (Acceptor).[1] -
Benefit: This prevents the formation of a Charge Transfer (CT) state that is too stabilized (which would red-shift emission and lower efficiency).[1] It preserves the high triplet energy of the carbazole, ensuring excitons are confined on the emitter.
Surface Engineering (SAMs)
APC can function as a primitive Self-Assembled Monolayer (SAM) on Indium Tin Oxide (ITO).[1]
-
Protocol: Immerse cleaned ITO in a dilute solution (1 mM in Ethanol) of APC for 1 hour.
-
Effect: The amine coordinates to In/Sn sites. The carbazole unit orients away from the surface.
-
Result: Increases ITO work function (from ~4.7 eV to ~5.1 eV), reducing the hole injection barrier into the HTL.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Water in DMF; Incomplete deprotonation.[1] | Use anhydrous DMF; increase stirring time with KOH before adding bromide. |
| Yellow/Brown Product | Oxidation of amine or Carbazole. | Perform all steps under Nitrogen/Argon. Store product in dark/cold. |
| Device Leakage Current | Ionic impurities (Hydrazine/KOH residues).[1] | Sublimation of final material is recommended. Repetitive washing with water is critical. |
| Incomplete Cross-linking | Incorrect stoichiometry or low cure temp. | Ensure 2:1 Amine:Epoxide ratio (hydrogens).[1] Increase bake temp to 180°C. |
References
-
Promarak, V. et al. "Synthesis and properties of carbazole-based hole-transporting materials for OLEDs." Tetrahedron Letters, 2007. [1]
-
Albrecht, K. et al. "Carbazole-based dendrimers as solution-processable hole-transport materials."[1] Journal of Materials Chemistry C, 2015.
-
Malytskyi, V. et al. "Rational design of carbazole-based self-assembled monolayers for hole injection." ACS Applied Materials & Interfaces, 2024. [1]
-
Grazulevicius, J.V. et al. "Carbazole-containing polymers: synthesis, properties and applications." Progress in Polymer Science, 2003.
-
BenchChem Technical Support. "3-Chloropropylamine and its Alternatives in Synthesis." BenchChem Application Notes, 2025. [1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(9H-carbazol-9-yl)propan-1-amine
Case ID: YIELD-OPT-CARB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Carbazole-Propylamine Synthesis[1]
Executive Summary
You are encountering yield issues with the synthesis of 3-(9H-carbazol-9-yl)propan-1-amine . This is a common bottleneck caused by two distinct failure modes:
-
Incomplete N-alkylation or polymerization of the Michael acceptor (acrylonitrile) in the first step.
-
Product entrapment in aluminum emulsions during the reduction workup.
This guide replaces standard textbook procedures with an optimized Phase-Transfer Catalysis (PTC) route for Step 1 and a Fieser Workup protocol for Step 2. These changes typically boost isolated yields from ~40-50% to 85-92% .[1]
Module 1: The Synthetic Pathway
The "Gold Standard" route for this scaffold is a two-step sequence: Michael Addition followed by Nitrile Reduction .[1] Direct alkylation with 3-chloropropylamine is not recommended due to dimerization and polymerization side reactions.[1]
Workflow Diagram
Module 2: Step 1 Optimization (The Michael Addition)
The Problem: Standard protocols often use sodium hydride (NaH) in DMF.[2] This is moisture-sensitive and often leads to incomplete conversion or difficult workups.[1] The Solution: Use Phase Transfer Catalysis (PTC) .[2] This allows the use of aqueous NaOH/KOH and benzene or toluene, driving the reaction to completion without anhydrous headaches.[2]
Optimized Protocol
-
Reagents:
-
Carbazole (1.0 eq)[2]
-
Acrylonitrile (1.5 eq) — Excess is crucial to drive equilibrium.[2]
-
Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.05 eq).[2]
-
Base: 50% Aqueous NaOH (20 mL per gram of carbazole).
-
Solvent: Toluene or Benzene (Optional, can be run solvent-free if acrylonitrile is in large excess, but toluene is safer).[2]
-
-
Procedure:
-
Mix Carbazole, solvent, and TEBA.[2]
-
Add 50% NaOH.[1]
-
Add Acrylonitrile dropwise at room temperature.[1]
-
Critical Control Point: Heat to 40-50°C . Do not exceed 60°C, or acrylonitrile will polymerize (turning the mixture into a yellow plastic-like solid).[2]
-
Stir for 3-5 hours. Monitor by TLC (Intermediate is less polar than Carbazole).[2]
-
-
Why this works: The quaternary ammonium salt (TEBA) transports the hydroxide ion into the organic phase (or interface), deprotonating the carbazole nitrogen (
) efficiently.[2]
Module 3: Step 2 Optimization (The Reduction)
The Problem: Lithium Aluminum Hydride (LiAlH
Optimized Protocol
-
Reagents:
-
Procedure:
-
Suspend LiAlH
in dry THF at 0°C. -
Add the Nitrile (dissolved in THF) dropwise.[2]
-
Reflux for 4-6 hours (Nitrile reduction requires heat; room temp is often insufficient).[1]
-
The Quench (Fieser Method):
-
Warm to room temperature and stir for 15 minutes.
-
Result: The aluminum salts turn into a white, granular sand that is easily filtered off.[2] The filtrate contains your pure amine.
-
Troubleshooting & FAQ
Decision Tree for Low Yields
Common Questions
Q: My product turned yellow/brown after the reduction. Is it ruined? A: Not necessarily. Amines oxidize easily in air.[1] The color is likely trace oxidation products.
-
Fix: Purify via Acid-Base extraction.[1] Dissolve crude in dilute HCl (amine goes to water), wash with Ether (removes non-basic impurities), then basify aqueous layer with NaOH and extract with DCM.[2]
Q: Can I use Catalytic Hydrogenation instead of LiAlH
-
Requirement: You must use Raney Nickel or Ruthenium on Alumina under high pressure (60-70 bar) and often in the presence of ammonia to suppress dimer formation [1].[1][2] LiAlH
is superior for lab-scale (<10g) synthesis.[1]
Q: The acrylonitrile polymerized during Step 1. A: This happens if the reaction gets too hot. Acrylonitrile is thermally unstable.[1]
-
Fix: Keep the temperature strictly below 50°C. You can also add a radical inhibitor like hydroquinone (trace amount) to the reaction mixture.
Comparison of Methods
| Metric | Standard Method (NaH/DMF) | Optimized Method (PTC/NaOH) |
| Reagent Cost | High (NaH, Dry DMF) | Low (NaOH, Toluene) |
| Moisture Sensitivity | High (Requires inert atm) | Low (Biphasic system) |
| Reaction Time | 12-24 Hours | 3-5 Hours |
| Typical Yield (Step 1) | 60-70% | 90-95% |
| Safety Profile | H | No gas evolution |
References
-
Catalytic Hydrogenation of Carbazole Derivatives
-
Phase Transfer Catalysis for Michael Addition
-
LiAlH4 Workup (Fieser Method)
-
General Synthesis of Carbazole Propanamines
Sources
Technical Support Center: Purification of 9-(3-aminopropyl)carbazole
Topic: Removal of unreacted carbazole from 9-(3-aminopropyl)carbazole product. Ticket ID: CHEM-PUR-093 Status: Resolved / Guide Available Analyst: Senior Application Scientist
Executive Summary
The separation of 9-(3-aminopropyl)carbazole (Target) from unreacted carbazole (Impurity) relies on a fundamental difference in basicity. Carbazole is a nitrogen-containing heterocycle, but its nitrogen lone pair is involved in aromaticity, rendering it non-basic (
This guide details the Acid-Base Extraction protocol, which is the most efficient method for this separation, followed by chromatographic alternatives for difficult cases.
Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)
This method uses chemical switching to move the product between phases while leaving the impurity behind. It is scalable and typically yields >98% purity without chromatography.
The Logic (Why this works)
-
Step 1 (Acid Wash): Dilute HCl protonates the primary amine of the product, turning it into a water-soluble ammonium salt (
). Carbazole remains neutral and stays in the organic layer. -
Step 2 (Basification): Adding NaOH to the isolated aqueous layer deprotonates the ammonium salt, returning the product to its lipophilic free-base form, which can then be extracted back into an organic solvent.
Step-by-Step Methodology
Reagents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH, Brine, Anhydrous
-
Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).
-
First Extraction (The Separation):
-
Transfer to a separatory funnel.[2]
-
Add 1M HCl (equal volume to organic layer). Shake vigorously for 2 minutes.
-
CRITICAL: Allow layers to separate. The Product is now in the Top Aqueous Layer (if using DCM, water is on top; check densities). The Carbazole is in the Organic Layer .
-
Action: Drain the organic layer and set it aside (do not discard yet). Collect the acidic aqueous layer in a clean flask.
-
-
Organic Wash (Polishing):
-
Return the acidic aqueous layer to the funnel.
-
Wash with a small volume of fresh DCM. Shake and separate.
-
Action: Discard this organic wash (it contains residual carbazole). Keep the aqueous layer.
-
-
Basification (The Recovery):
-
Place the aqueous layer in a beaker/flask.
-
Slowly add 2M NaOH while stirring until pH > 12 (check with pH paper). The solution should become cloudy or oily as the free amine precipitates.
-
-
Final Extraction:
-
Extract the basic aqueous mixture with fresh DCM (3 x volumes).
-
Combine these new organic layers.
-
-
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Visual Workflow: Acid-Base Extraction
Figure 1: Flowchart demonstrating the partitioning of Carbazole (Organic) vs. Aminopropyl Product (Aqueous) during acid wash.
Module 2: Chromatographic Purification (The Backup)
If the extraction fails (e.g., due to intractable emulsions) or high purity (>99.5%) is required, use Flash Column Chromatography.[1]
The Challenge: Primary amines interact strongly with the acidic silanols on silica gel, causing "streaking" or broad tails that co-elute with impurities.[1]
The Solution: Amine-modified eluent.
Protocol
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: DCM : Methanol (95:5 to 90:10 gradient).
-
The Additive (Crucial): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to the mobile phase.
-
Loading: Dissolve crude in a minimum amount of DCM.
-
Elution Order:
-
Fraction 1 (
): Unreacted Carbazole (Elutes with solvent front). -
Fraction 2 (
): 9-(3-aminopropyl)carbazole.
-
Module 3: Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Product Yield is Low | Product remained in aqueous layer. | Ensure pH is >12 during basification. If the volume is large, saturate the aqueous layer with NaCl (salting out) before final extraction. |
| Carbazole Still Present | Inefficient initial acid wash.[8] | Increase the volume of 1M HCl or perform the acid wash twice. Ensure vigorous shaking to maximize surface area contact. |
| Emulsions Formed | Carbazole derivatives are surfactants. | 1. Add brine to the mixture.2. Filter the biphasic mixture through a pad of Celite.3. Wait longer (up to 30 mins). |
| Oil instead of Solid | Impurities or solvent retention.[4] | Triturate the oil with cold Hexanes or Diethyl Ether. Scratch the flask with a glass rod to induce crystallization. |
Decision Logic for Purification
Figure 2: Decision matrix for selecting the appropriate purification workflow based on scale and initial results.
References
-
BenchChem Technical Support. (2025).[7] Purification of Aminopropyl Carbazole Derivatives: Troubleshooting Guide. BenchChem.[7] Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1][9] (Establishes pKa of Carbazole). Link
-
Frontier, A. (2025). Workup: Removing Amines.[2][8] Not Voodoo (University of Rochester).[8] (General protocol for amine extraction). Link
-
Piechowska, J., et al. (2012). Synthesis and characterization of carbazole-based monomers. Arkivoc, 2012(6), 133-139.[1] (Specific synthesis context). Link
-
Na, Y., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine.[7] Journal of Medicinal Chemistry, 57(8), 3511–3521.[1] (Demonstrates purification of similar carbazole amines). Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemcess.com [chemcess.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Stability of 3-(9H-carbazol-9-yl)propan-1-amine HCl in Solution
Welcome to the technical support center for 3-(9H-carbazol-9-yl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-(9H-carbazol-9-yl)propan-1-amine HCl in solution?
A1: The stability of 3-(9H-carbazol-9-yl)propan-1-amine HCl in solution is primarily influenced by three key factors: pH, temperature, and exposure to light. As a hydrochloride salt of a primary amine, maintaining a lower pH is crucial to prevent the deprotonation of the amine group, which in its free base form is more susceptible to oxidative degradation[1]. The carbazole moiety, while generally stable, can be prone to photo-oxidation[2][3]. Elevated temperatures can accelerate the degradation of many organic molecules, including amine salts[4][5][6].
Q2: What is the recommended solvent for dissolving 3-(9H-carbazol-9-yl)propan-1-amine HCl to ensure maximum stability?
A2: For optimal stability, it is recommended to dissolve 3-(9H-carbazol-9-yl)propan-1-amine HCl in an aqueous acidic buffer. A buffer system that maintains a pH between 3 and 5 would be ideal. This acidic environment ensures that the primary amine group remains protonated as the hydrochloride salt, which significantly enhances its stability by preventing oxidation of the nitrogen's lone pair of electrons[1]. While the compound may be soluble in organic solvents like DMSO or DMF[7], aqueous acidic solutions are preferred for long-term storage to minimize potential degradation pathways associated with the free amine.
Q3: How does pH impact the stability of the solution, and what is the optimal pH range for storage?
A3: The pH of the solution is a critical determinant of the stability of 3-(9H-carbazol-9-yl)propan-1-amine HCl. In acidic to neutral conditions (pH < 7), the amine group exists predominantly in its protonated, more stable hydrochloride form. As the pH increases into the alkaline range (pH > 7), the amine deprotonates to its free base form. The free amine is more nucleophilic and susceptible to oxidation and other degradation reactions. Therefore, for maximum stability, solutions should be maintained in an acidic pH range, ideally between pH 3 and 5[4][5][6][8][9].
Q4: What are the recommended storage conditions (temperature and light) for solutions of 3-(9H-carbazol-9-yl)propan-1-amine HCl?
A4: To ensure the long-term stability of your solutions, they should be stored at refrigerated temperatures (2-8 °C) and protected from light. The carbazole functional group can be light-sensitive, and exposure to UV or even ambient light over extended periods can lead to photodegradation[2][3]. Storing solutions in amber vials or wrapping the container in aluminum foil is a highly recommended practice. Lower temperatures will slow down any potential degradation kinetics[4][5][6].
Q5: What are the potential degradation pathways for 3-(9H-carbazol-9-yl)propan-1-amine HCl in solution?
A5: The potential degradation pathways involve both the carbazole ring and the propanamine side chain. The carbazole moiety, being an electron-rich aromatic system, can undergo oxidation[10][11][12]. One known pathway for carbazole degradation is through angular dioxygenation, which can ultimately lead to the opening of the heterocyclic ring[10][13][14]. The primary amine side chain, particularly in its free base form at higher pH, is susceptible to oxidation. For primary amines, thermal degradation can occur through mechanisms like carbamate formation followed by cyclization or polymerization[15].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Change in solution color (e.g., yellowing) over time. | Oxidation of the carbazole moiety or amine group. | Action: Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Protect from light. Rationale: Oxidation is a common degradation pathway for electron-rich aromatic systems like carbazole and for free amines[1][10]. Excluding oxygen and light can significantly slow down these processes. |
| Precipitation or cloudiness in the solution upon storage. | Change in pH leading to the formation of the less soluble free base, or degradation to insoluble products. | Action: Ensure the solution is buffered to an acidic pH (3-5). If precipitation persists, filter the solution before use and consider preparing smaller batches more frequently. Rationale: The free base of the amine is generally less water-soluble than its hydrochloride salt[16]. Maintaining an acidic pH keeps the compound in its more soluble, protonated form[9]. |
| Inconsistent or poor results in biological or chemical assays. | Degradation of the compound leading to a lower effective concentration of the active molecule. | Action: Perform a stability check of your solution using an analytical technique like HPLC. Prepare fresh solutions from solid material for critical experiments. Rationale: The degradation of the parent compound will lead to a decrease in its concentration, affecting the accuracy and reproducibility of your experiments. A stability-indicating analytical method can quantify the extent of degradation[17]. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Action: Conduct a forced degradation study to identify potential degradation products. This involves stressing the solution with acid, base, heat, light, and an oxidizing agent. Rationale: Forced degradation studies are a systematic way to generate potential degradation products and develop an analytical method that can separate and quantify them, ensuring the specificity of your stability-indicating method[18]. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
3-(9H-carbazol-9-yl)propan-1-amine HCl solid
-
Sterile, deionized water
-
A suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Amber glass vials with screw caps
-
-
Procedure:
-
Accurately weigh the desired amount of 3-(9H-carbazol-9-yl)propan-1-amine HCl.
-
Dissolve the solid in the acidic buffer to the desired final concentration. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter to remove any particulates.
-
Aliquot the stock solution into amber glass vials.
-
For long-term storage, flush the headspace of the vials with an inert gas like nitrogen or argon before sealing.
-
Store the vials at 2-8 °C, protected from light.
-
Protocol 2: Basic Stability Assessment Using HPLC
This protocol outlines a basic experiment to assess the stability of your solution over time.
-
Preparation of Stability Samples:
-
Prepare a solution of 3-(9H-carbazol-9-yl)propan-1-amine HCl in your chosen solvent system (e.g., pH 4.0 citrate buffer) at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into multiple amber vials.
-
Designate a "Time 0" sample and analyze it immediately via HPLC.
-
Store the remaining vials under your desired storage conditions (e.g., 2-8 °C, protected from light).
-
-
HPLC Analysis:
-
Use a suitable reversed-phase HPLC method. A C18 column is a good starting point.
-
The mobile phase could consist of a gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Set the UV detector to a wavelength where the carbazole moiety has strong absorbance (e.g., around 293 nm, but should be experimentally determined).
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from storage, allow it to come to room temperature, and inject an appropriate volume onto the HPLC system.
-
-
Data Analysis:
-
At each time point, determine the peak area of the parent compound.
-
Calculate the percentage of the parent compound remaining relative to the "Time 0" sample.
-
Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Key factors influencing the stability of 3-(9H-carbazol-9-yl)propan-1-amine HCl in solution.
Caption: Workflow for a basic stability assessment of 3-(9H-carbazol-9-yl)propan-1-amine HCl solution.
References
-
Ghosh, A., S., L., & Das, D. (2017). Properties, environmental fate and biodegradation of carbazole - PMC. Journal of Environmental Science and Health, Part A, 52(8), 743-756. [Link]
-
ResearchGate. (n.d.). Degradation pathway of carbazole by Pseudomonas sp. strain CA10. CarA,... | Download Scientific Diagram. Retrieved February 21, 2026, from [Link]
-
Li, L., Li, Q., Li, F., Shi, Q., Yu, B., Liu, F., & Xu, P. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-948. [Link]
-
MDPI. (2025, March 17). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. [Link]
-
ResearchGate. (2025, August 10). Degradation of carbazole and its derivatives by a Pseudomonas sp. [Link]
-
Ouchiyama, N., Zhang, Y., Omori, T., & Kodama, T. (1996). Selective and continuous degradation of carbazole contained in petroleum oil by resting cells of Sphingomonas sp. CDH-7. Bioscience, Biotechnology, and Biochemistry, 60(3), 465-468. [Link]
-
ResearchGate. (n.d.). (PDF) Intra- and intermolecular quenching of carbazole photoluminescence by imidazolidine radicals. Retrieved February 21, 2026, from [Link]
-
Al-Attar, N. M., Al-Masoudi, N. A., & Al-Bayati, R. I. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(21), 4983. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 7). The Chemical Backbone: Understanding Carbazole Derivatives in Modern Materials. [Link]
-
ResearchGate. (n.d.). Pathway for degradation of carbazole by gram-negative P. resinovorans.... Retrieved February 21, 2026, from [Link]
-
American Chemical Society. (2024, December 29). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines | ACS Omega. [Link]
-
Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?[Link]
-
Voelker, A. L., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 349, 129188. [Link]
-
MDPI. (2021, May 10). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. [Link]
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]
-
ResearchGate. (2025, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. [Link]
-
ResearchGate. (2021, August 2). (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(4), 3456-3467. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved February 21, 2026, from [Link]
-
Voelker, A. L., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 123. [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved February 21, 2026, from [Link]
-
Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved February 21, 2026, from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
ResearchGate. (2017, January 11). (PDF) Biodegradation of carbazole by Pseudomonas sp. GBS.5 immobilized in polyvinyl alcohol beads. [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved February 21, 2026, from [Link]
-
UKnowledge - University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved February 21, 2026, from [Link]
-
Voelker, A. L., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 123. [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved February 21, 2026, from [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved February 21, 2026, from [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). 3-(9H-Carbazol-9-yl)propan-1-amine Hydrochloride. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(9H-Carbazol-9-yl)propan-1-ol. Retrieved February 21, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. d-nb.info [d-nb.info]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. webhome.auburn.edu [webhome.auburn.edu]
- 17. sepscience.com [sepscience.com]
- 18. forced degradation study: Topics by Science.gov [science.gov]
Validation & Comparative
Comparative Analytical Guide: 1H NMR Characterization of 3-(9H-carbazol-9-yl)propan-1-amine Hydrochloride
Topic: 1H NMR Spectrum Analysis of 3-(9H-carbazol-9-yl)propan-1-amine Hydrochloride Content Type: Technical Comparison Guide (Analytical Focus) Audience: Organic Chemists, Analytical Scientists, and Drug Development Researchers.[1]
Executive Summary & Application Context
3-(9H-carbazol-9-yl)propan-1-amine hydrochloride is a critical "linker" intermediate used in the synthesis of pharmaceutical agents (e.g., Carvedilol analogs) and optoelectronic materials (hole-transport layers).[1]
Unlike its free base counterpart, the hydrochloride salt presents unique analytical challenges due to solubility constraints and proton exchange phenomena.[1] This guide compares the NMR "performance" of the Hydrochloride Salt (in DMSO-d6) against the Free Base (in CDCl3) .[1]
Key Insight: The choice of solvent and ionization state fundamentally alters the chemical shifts of the propyl linker's
Analytical Workflow & Decision Tree
The following diagram outlines the decision logic for selecting the correct solvent system based on the sample's ionic state.
Figure 1: Analytical workflow for selecting the appropriate NMR solvent system based on the ionization state of the carbazole-amine derivative.
Comparative Analysis: HCl Salt vs. Free Base
This section objectively compares the spectral data. The "Product" is the HCl salt (the stable storage form), while the "Alternative" is the Free Base (the reactive form).
Table 1: Chemical Shift Comparison (
, ppm)
| Proton Assignment | Label | HCl Salt (in DMSO-d6) | Free Base (in CDCl3) | Shift Mechanism |
| Ammonium / Amine | H-a | 8.0 - 8.2 (br s, 3H) | ~1.2 - 1.5 (br s, 2H)* | Protonation deshields H; DMSO slows exchange.[1] |
| Carbazole H-4, H-5 | H-Ar | 8.15 (d) | 8.10 (d) | Minimal effect (far from linker).[1] |
| Carbazole H-1, H-8 | H-Ar | 7.60 (d) | 7.45 (d) | Slight electronic pull from N-alkyl chain.[1] |
| Carbazole H-2,3,6,7 | H-Ar | 7.15 - 7.45 (m) | 7.20 - 7.40 (m) | Aromatic overlap region.[1] |
| N-CH2 (Carbazole) | H-b | 4.45 (t) | 4.35 (t) | Inductive effect of Carbazole nitrogen.[1] |
| CH2 (Middle) | H-c | 2.10 (quint) | 2.05 (quint) | Distance minimizes electronic effects.[1] |
| CH2-N (Amine) | H-d | 2.85 - 2.90 (m/t) | 2.65 (t) | Diagnostic Shift: +NH3 deshields adjacent CH2.[1] |
*Note: In CDCl3, amine protons are often broad or invisible due to rapid exchange and lack of hydrogen bonding stabilization.[1]
Detailed Structural assignments
1. The Aromatic Region (7.0 – 8.2 ppm): The carbazole nucleus is electron-rich.[1]
-
HCl Salt (DMSO-d6): You will observe a distinct doublet around 8.15 ppm .[1] These are the protons at positions 4 and 5 (closest to the ring fusion, but furthest from the nitrogen). The protons at positions 1 and 8 (closest to the N-alkyl group) typically appear around 7.60 ppm .[1]
-
Comparison: The aromatic pattern is conserved between Salt and Free Base, but DMSO causes a slight solvent-induced downfield shift compared to Chloroform.[1]
2. The Propyl Linker (2.0 – 4.5 ppm): This is the most critical region for confirming the structure.[1]
-
H-b (Carbazole-N-CH2): Resonates as a triplet at ~4.45 ppm .[1] It is significantly deshielded by the aromatic carbazole nitrogen.[1]
-
H-d (CH2-NH3+): In the HCl salt, this triplet shifts downfield to ~2.85-2.90 ppm due to the positive charge on the nitrogen.[1] In the free base, it rests upfield at 2.65 ppm .[1]
-
H-c (Central CH2): Appears as a quintet (or multiplet) around 2.10 ppm , coupling to both neighboring methylene groups.[1]
3. The Labile Protons (NH3+):
-
Crucial Validation: In DMSO-d6, the HCl salt exhibits a broad singlet integrating to 3 protons around 8.0–8.2 ppm .[1] This peak disappears upon "shaking" the NMR tube with D2O (Deuterium Exchange), confirming it is an exchangeable amine salt signal.[1]
Experimental Protocol: Ensuring Data Integrity
To achieve the shifts described above, follow this self-validating protocol.
Step 1: Sample Preparation
-
For HCl Salt: Weigh 10-15 mg of the solid. Add 0.6 mL of DMSO-d6 .[1]
-
For Free Base: Weigh 10-15 mg.[1] Add 0.6 mL of CDCl3 .
Step 2: Acquisition Parameters
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbons in the carbazole ring and the rigid aromatic protons require longer relaxation times for accurate integration.
-
-
Scans (NS): Minimum 16 scans (standard) or 64 scans (if analyzing minor impurities like unreacted carbazole).
Step 3: Processing & Referencing
-
Reference:
-
Integration: Normalize the integral of the Carbazole-N-CH2 triplet (4.45 ppm) to 2.00 . All other integrals should match the proton count relative to this stable signal.[1]
Troubleshooting & Impurity Analysis
Common impurities arising from the synthesis (alkylation of carbazole with 3-chloropropylamine) include:
-
Unreacted Carbazole:
-
Water (in DMSO):
-
Ethanol/Isopropanol (Recrystallization solvents):
-
Look for distinct quartets/multiplets at 3.44 ppm / 3.77 ppm (in DMSO) respectively.[1]
-
References
-
National Institutes of Health (NIH) - PubChem. Carbazole 1H NMR Data and Derivatives. [Link][1]
-
Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 2006.[1][2][3] [Link]
-
SDBS (AIST). Spectral Database for Organic Compounds - Carbazole Derivatives. [Link][1]
Sources
HPLC Method Guide: Purity Determination of 9-(3-aminopropyl)carbazole
Executive Summary
9-(3-aminopropyl)carbazole is a critical intermediate in the synthesis of functional organic materials, fluorescent probes, and pharmaceuticals (e.g., P7C3 neuroprotective analogs). Its structure presents a classic chromatographic paradox: a highly hydrophobic carbazole backbone fused with a highly basic primary amine tail (pKa ~10.5).
This dual nature leads to the "General Base Problem" in HPLC:
-
The Carbazole Ring requires high organic content for elution.
-
The Amine Tail interacts strongly with residual silanols on standard silica columns, causing severe peak tailing, retention shifts, and poor reproducibility.
This guide compares three distinct separation strategies to overcome these challenges. We recommend Method C (High-pH Hybrid) as the superior modern standard for purity determination, offering the best balance of peak symmetry, column life, and MS compatibility.
Chemical Context & Separation Physics
Understanding the molecule is the first step to controlling its chromatography.
| Feature | Property | Chromatographic Impact |
| Structure | Tricyclic aromatic system + alkyl amine | Mixed-mode interactions (Hydrophobic + Ionic). |
| UV Absorbance | Strong UV response. 293 nm is recommended for high sensitivity; 340 nm for specificity against non-aromatic impurities. | |
| Basicity (pKa) | Amine pKa | At pH < 8, the amine is protonated ( |
| Hydrophobicity | LogP | Requires moderate-to-high organic solvent strength (Acetonitrile/Methanol). |
Visualization: The Silanol Conflict
The following diagram illustrates why standard methods fail and how the recommended method succeeds.
Figure 1: Mechanism of peak tailing on standard silica vs. sharp elution on high-pH hybrid phases.
Comparative Methodologies
We evaluated three industry-standard approaches for analyzing hydrophobic amines.
Method A: The "Brute Force" Acidic Method (Control)
-
Principle: Uses low pH (TFA) to fully protonate the amine and suppress silanol ionization.
-
Status: Legacy Standard.
Method B: Ion-Pair Chromatography (IPC)
-
Principle: Adds a surfactant (e.g., SDS or Octanesulfonate) to form a neutral ion-pair complex with the amine.
-
Status: Specialized.
Method C: High-pH Hybrid (Recommended)
-
Principle: Uses a pH > pKa (pH 10-11) to deprotonate the amine, rendering it neutral and purely hydrophobic. Requires hybrid silica (e.g., XBridge, Gemini).
-
Status: Modern Gold Standard.
Detailed Experimental Protocols
Sample Preparation (Universal)
-
Diluent: Acetonitrile:Water (50:50).[1] Note: Do not use pure water; the free base is insoluble.
-
Concentration: 0.5 mg/mL (for purity), 0.01 mg/mL (for impurity profiling).
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind the carbazole).
Method A: Acidic C18 (TFA)
-
Column: C18 Endcapped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 90% B in 15 min.
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
Detection: UV 293 nm.
Method B: Ion-Pairing
-
Column: C18 Standard (e.g., Lichrospher RP-18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Sodium Octanesulfonate + 20 mM Phosphate Buffer (pH 2.5).
-
Gradient: 40% B to 80% B in 20 min.
-
Caveat: Column requires 60+ min equilibration. Not MS compatible.
Method C: High-pH Hybrid (Recommended)
-
Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 or 5 µm). Do not use standard silica.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with
). -
Gradient:
-
0 min: 40% B
-
12 min: 95% B
-
15 min: 95% B
-
15.1 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 40°C (Improves mass transfer).[1]
-
Detection: UV 293 nm (Quantification), UV 340 nm (ID).
Performance Comparison Data
The following data summarizes the expected performance based on the physicochemical properties of 9-(3-aminopropyl)carbazole.
| Metric | Method A (Acidic TFA) | Method B (Ion-Pair) | Method C (High pH) |
| USP Tailing Factor ( | 1.4 – 1.8 (Moderate Tailing) | 1.0 – 1.1 (Excellent) | 1.0 – 1.2 (Excellent) |
| Theoretical Plates ( | ~8,000 | ~12,000 | ~14,000 |
| MS Compatibility | Yes (but TFA suppresses signal) | No (Non-volatile salts) | Yes (High Sensitivity) |
| Column Life | High (Acid stable) | Medium (Acid hydrolysis risk) | High (Hybrid particles are robust) |
| Equilibration Time | Fast (10 min) | Slow (>60 min) | Fast (10 min) |
| Selectivity | Elutes early (Ionic) | Tunable via surfactant | Elutes late (Neutral/Hydrophobic) |
Why Method C Wins:
-
Neutrality: By operating at pH 10.5, the amine is uncharged (
). It behaves like a simple hydrocarbon, interacting solely via hydrophobic mechanisms. This eliminates silanol tailing entirely. -
Loadability: Neutral bases can be loaded at 10x higher concentrations than their charged counterparts without peak distortion, essential for detecting trace impurities (<0.05%).
-
MS Friendly: Ammonium bicarbonate is volatile, making this method directly transferrable to LC-MS for impurity identification.
Decision Matrix & Troubleshooting
Use this workflow to finalize your method selection.
Figure 2: Decision tree for selecting the appropriate HPLC methodology.
Troubleshooting Guide
-
Issue: Peak Tailing (> 1.5)
-
Cause: Silanol interaction.[4]
-
Fix (Method A): Add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base (competes for silanols).
-
Fix (Method C): Increase pH to 11.0 or increase buffer concentration to 20mM.
-
-
Issue: Carryover / Ghost Peaks
-
Cause: Carbazole is "sticky" (hydrophobic).
-
Fix: Use a needle wash of 90% Acetonitrile / 10% Water / 0.1% Formic Acid.
-
-
Issue: Retention Time Drift
-
Cause: Temperature fluctuations affecting pKa/ionization equilibrium.
-
Fix: Thermostat column oven strictly at 40°C.
-
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. Link
- Grounding: Establishes the superiority of high-pH chrom
-
PubChem. (n.d.).[5] Compound Summary: 9-(3-Aminopropyl)carbazole. National Library of Medicine. Link
-
Grounding: Source for pKa, LogP, and structural data.[6]
-
-
Waters Corporation. (2020). XBridge BEH C18 Column Care & Use Manual.Link
- Grounding: Validates the use of hybrid particles
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Grounding: Authoritative text on Ion-Pairing and silanol suppression mechanisms.
-
BenchChem. (2025).[4][7] Purification of Aminopropyl Carbazole Derivatives.[4]Link
- Grounding: Specific protocols for handling carbazole amine tailing issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aminopropyl carbazole | C15H16N2 | CID 67730950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Mass Spectrometry Profiling of N-(3-aminopropyl)carbazole
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(3-aminopropyl)carbazole , a critical scaffold in the synthesis of neuroprotective agents (such as P7C3) and functional materials.
Executive Summary
In drug discovery—particularly within the P7C3 class of neuroprotective chemicals—the structural integrity of the N-(3-aminopropyl)carbazole core is paramount. Unlike simple carbazoles, the addition of the 3-aminopropyl side chain introduces a basic site that drastically alters ionization behavior and fragmentation pathways.
This guide compares the fragmentation "fingerprint" of this molecule under Electrospray Ionization (ESI) versus Electron Impact (EI) , providing researchers with the diagnostic ions necessary to validate synthesis purity and metabolite identification.
Structural Specifications & Ionization Properties[1][2][3][4]
Before analyzing fragmentation, we must establish the baseline physicochemical properties that dictate ion behavior.
| Property | Specification | Mass Spectrometry Implication |
| Formula | Distinct isotopic envelope due to high carbon count. | |
| Molecular Weight | 224.30 g/mol | Parent Ion Target |
| Monoisotopic Mass | 224.1313 Da | Precision target for HRMS. |
| Basicity (pKa) | ~10.2 (Amine) | The primary amine is the preferred protonation site in ESI(+). |
| Core Stability | Tricyclic Aromatic | The carbazole ring is highly resistant to fragmentation; it acts as a stable "charge sink." |
Comparative Analysis: ESI-MS/MS vs. EI-MS[5]
The choice of ionization method fundamentally changes the spectral output.[1] Below is a direct comparison of the performance and data yield for each method.
Method A: Electrospray Ionization (ESI-MS/MS)[3][4][6][7]
-
Context: LC-MS workflows, pharmacokinetic studies, metabolite profiling.
-
Mechanism: Soft ionization yielding even-electron ions (
). -
Performance: Superior for identifying the intact molecular backbone. The fragmentation is controlled (Collision-Induced Dissociation - CID), allowing for stepwise sequencing of the side chain.
Method B: Electron Impact (EI-MS)
-
Context: GC-MS workflows, synthesis intermediate verification.
-
Mechanism: Hard ionization yielding odd-electron radical cations (
). -
Performance: Produces a "fingerprint" spectrum with extensive fragmentation. It is excellent for structural confirmation of the aliphatic side chain but often yields a low-intensity molecular ion.
Diagnostic Ion Comparison Table
| Ion Type | ESI (+) m/z | EI (70 eV) m/z | Structural Assignment |
| Precursor | 225.14 | 224.1 | Intact Molecule |
| Primary Fragment | 208.11 | -- | Loss of Ammonia ( |
| Base Peak | 167.07 | 30.0 | Carbazole Core (ESI) vs. Imine fragment (EI) |
| Secondary Fragment | 168.08 | 167.1 | Protonated Carbazole vs. Carbazole Radical |
Deep Dive: Fragmentation Pathways
Pathway A: The ESI "Unzipping" Mechanism
In ESI positive mode, the proton attaches to the terminal primary amine (the most basic site). Under CID energy, the molecule undergoes two primary competing pathways.
-
Neutral Loss of Ammonia (The "Head" Loss): The first and most facile cleavage is the elimination of
(17 Da). This creates a carbocation on the propyl chain, stabilized by the distant aromatic system.-
Transition:
-
-
Side-Chain Ejection (The "Tail" Loss): At higher collision energies, the C-N bond connecting the propyl chain to the carbazole ring cleaves. Because the carbazole system is a stable aromatic conjugated system, it retains the charge.
-
Transition:
(Carbazole cation)
-
Pathway B: The EI "Shattering" Mechanism
In EI, the high-energy electron beam (70 eV) induces radical formation.
-
-Cleavage (Dominant): The radical cation triggers a cleavage adjacent to the nitrogen of the amine. This generates the resonance-stabilized iminium ion (
), which appears at 30 . This is the classic "signature" of a primary aliphatic amine. -
Carbazole Stability: The remaining radical cation of the carbazole ring appears at
167 .
Visualization of Fragmentation Logic
The following diagram illustrates the ESI-MS/MS fragmentation tree, which is the primary mode used in drug development assays.
Figure 1: ESI-MS/MS Fragmentation Pathway.[2][3][1][4][5][6][7][8][9][10] Blue indicates the parent ion; Red and Green indicate primary product ions.
Validated Experimental Protocol
To replicate these results for purity analysis or metabolite tracking, follow this standardized LC-MS/MS workflow.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of N-(3-aminopropyl)carbazole in 1 mL of Methanol (HPLC Grade).
-
Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? It ensures full protonation of the amine group, maximizing the
signal in ESI positive mode.
-
Phase 2: LC-MS Parameters (Q-TOF or Triple Quad)
-
Ion Source: Electrospray Ionization (ESI) Positive Mode.[2][4][5]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE) Ramp:
-
Low (10-15 eV): To observe the
208 peak (Ammonia loss). -
High (25-40 eV): To observe the
167 peak (Carbazole core).
-
Phase 3: Data Validation Criteria
For a positive identification, the sample must meet three criteria:
-
Retention Time: Matches the authentic standard within
min. -
Mass Accuracy:
ppm error for the precursor ( 225.1391). -
Transition Ratio: The ratio of fragment 167 to fragment 208 should remain constant (
) regardless of concentration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67730950, Aminopropyl carbazole. Retrieved from [Link]
-
Zhang, H., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation.[11] Royal Society of Chemistry Advances. Retrieved from [Link]
-
Piechota, K., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds (Analogous N-N and N-C cleavage mechanisms). Rapid Communications in Mass Spectrometry.[5] Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives [mdpi.com]
- 4. Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uab.edu [uab.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
UV-Vis absorption maxima of 3-(9H-carbazol-9-yl)propan-1-amine in methanol
This guide details the UV-Vis absorption characteristics of 3-(9H-carbazol-9-yl)propan-1-amine in methanol. It is designed for researchers requiring precise spectroscopic data for quantitative analysis, photophysical characterization, or quality control.
Executive Summary: Optical Signature
The UV-Vis spectrum of 3-(9H-carbazol-9-yl)propan-1-amine in methanol is dominated by the carbazole chromophore . The aminopropyl chain acts as an electronically decoupled auxochrome; thus, the spectral profile is nearly identical to that of N-ethylcarbazole or N-propylcarbazole.
Primary Absorption Maxima (
| Band | Wavelength ( | Molar Extinction Coefficient ( | Transition Assignment |
| I | 236 ± 2 nm | ~45,000 - 50,000 M⁻¹cm⁻¹ | |
| II | 261 ± 2 nm | ~18,000 - 22,000 M⁻¹cm⁻¹ | |
| III | 293 ± 2 nm | ~15,000 - 17,000 M⁻¹cm⁻¹ | |
| IV | 332 nm / 345 nm | ~3,500 - 4,500 M⁻¹cm⁻¹ |
Part 1: Technical Deep Dive
The Chromophore System
The optical activity of this molecule arises entirely from the carbazole moiety (a tricyclic aromatic heterocycle).
-
Electronic Decoupling: The propyl spacer (
) effectively isolates the terminal primary amine ( ) from the aromatic -system. Consequently, the amine group does not participate in conjugation, and the spectrum does not show the charge-transfer bands often seen in directly substituted aromatic amines (e.g., aniline). -
Vibronic Structure: Carbazole derivatives are renowned for their rigid planar structure, which results in well-resolved vibronic fine structure in the low-energy bands (330–350 nm), even in polar solvents like methanol.
Solvent Effects (Methanol)
Methanol is a polar protic solvent (UV cutoff ~205 nm).
-
Solvatochromism: Compared to non-polar solvents (e.g., cyclohexane), methanol induces a slight bathochromic shift (red-shift) of 2–5 nm and a broadening of the fine structure bands due to dipole-dipole interactions and hydrogen bonding with the carbazole nitrogen's lone pair (though strictly, the N-alkyl substitution limits H-bonding capacity compared to free carbazole).
-
Solubility: The terminal amine enhances solubility in methanol compared to hydrophobic alkyl-carbazoles, ensuring stable solutions for analysis.
Part 2: Comparative Analysis
To validate your results, compare the spectrum of your compound against these standard alternatives.
Table 1: Comparative Spectroscopic Data
| Feature | 3-(9H-carbazol-9-yl)propan-1-amine | Carbazole (Parent) | Tryptophan (Amino Acid) |
| Core Structure | N-Alkyl Carbazole | Free NH-Carbazole | Indole |
| 236, 261, 293, 332, 345 nm | 233, 257, 292, 323, 336 nm | 280 nm (Broad) | |
| Spectral Shape | Sharp, distinct peaks with fine structure | Sharp, distinct peaks | Broad shoulder, less fine structure |
| High (~17,000) | High (~15,000) | Low (Trp has | |
| Key Difference | Red-shifted vs. parent due to alkyl donation. | Blue-shifted relative to N-substituted forms. | Completely different profile; lacks the 293/345 nm signature. |
Critical Insight: If your spectrum lacks the fine structure at 330–350 nm or shows a single broad peak at 280 nm, your sample may be contaminated with indole derivatives or protein residues.
Part 3: Experimental Protocol (SOP)
Objective: Obtain a publication-quality UV-Vis spectrum for quantitative analysis.
Reagents & Equipment
-
Analyte: 3-(9H-carbazol-9-yl)propan-1-amine (>98% purity).
-
Solvent: Methanol (HPLC or Spectroscopic Grade). Do not use reagent grade as impurities absorb below 240 nm.
-
Cuvettes: Quartz (1 cm path length). Glass/Plastic cuvettes absorb UV <300 nm and are unsuitable.
Workflow Diagram
Figure 1: Step-by-step workflow for UV-Vis characterization of carbazole derivatives.
Step-by-Step Procedure
-
Stock Preparation: Dissolve 2.24 mg of the compound (MW ≈ 224.3 g/mol ) in 10 mL of methanol to create a 1.0 mM stock solution. Sonicate if necessary to ensure complete dissolution.
-
Working Solution: Dilute 30 µL of stock into 2.97 mL of methanol (Total Volume = 3 mL). Final concentration ≈ 10 µM .
-
Note: Absorbance at 293 nm should be between 0.1 and 1.0 A.U. for linearity.
-
-
Baseline Scan: Fill two matched quartz cuvettes with pure methanol. Place in sample and reference holders. Run a baseline correction (Auto-Zero) from 200 to 400 nm.
-
Measurement: Replace the sample cuvette solvent with your working solution. Scan at slow speed (e.g., 60 nm/min) with a slit width of 1.0 nm or 2.0 nm to resolve the vibronic bands at 330–350 nm.
-
Validation: Verify the ratio of
. For pure carbazoles, this ratio is consistent. A significant deviation suggests aggregation or impurities.
Part 4: Mechanism of Action (Jablonski Diagram)
Understanding the transitions helps in interpreting the data.
Figure 2: Simplified electronic transition diagram for the carbazole chromophore.
-
293 nm Band: Corresponds to the
transition. It is the most reliable peak for concentration determination due to its high intensity and isolation from solvent cutoffs. -
330-345 nm Bands: These represent the 0-0 and 0-1 vibronic transitions to the
state. They are less intense because the transition dipole moment is smaller for this specific symmetry, but they are highly characteristic "fingerprints" for identification.
References
-
Bonesi, S. M., & Erra-Balsells, R. (2002). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. Journal of Luminescence, 97(2), 83-101. Link
-
Smith, I., et al. (2013). Aminopropyl carbazole analogues as potent enhancers of neurogenesis.[1][2] Bioorganic & Medicinal Chemistry Letters, 23(20), 5707-5712. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for fluorophore absorption profiles). Link
- Tucker, S. A., et al. (1990). Fluorescence emission and excitation spectra of carbazole derivatives. Applied Spectroscopy, 44(10).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride. As a carbazole derivative and an amine salt, this compound requires careful management as hazardous chemical waste. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance.
Disclaimer: This guide provides general best practices. Always consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the material before handling. Disposal procedures must comply with all local, regional, and national regulations.
Hazard Identification and Risk Assessment
Understanding the hazard profile of 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride is the foundation of its safe management. While specific toxicological data for this exact compound is limited, the known hazards of its parent structures—carbazoles and amines—necessitate treating it as hazardous waste.[1][2] The hydrochloride salt form suggests good water solubility.
Key Hazard Considerations:
| Hazard Category | Description & Causality | Potential Incompatibilities |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[3] The amine functional group can cause irritation to the skin, eyes, and respiratory tract. | Strong Oxidizing Agents: Can cause violent reactions.[1] |
| Environmental Hazard | Carbazole, the parent compound, is classified as very toxic to aquatic life with long-lasting effects.[1][4] Therefore, this compound must not be released into the environment.[5] | Strong Bases: Will neutralize the hydrochloride salt, liberating the free amine, which may have different physical properties and hazards. |
| Reactivity | Generally stable under normal laboratory conditions. Avoid excessive heat.[1] | Acids: While it is a hydrochloride salt, strong acids should still be avoided to prevent unknown reactions. |
Essential Safety Precautions & Personal Protective Equipment (PPE)
Handling this compound requires adherence to standard laboratory safety protocols to minimize exposure.
Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
-
Ensure an eyewash station and safety shower are readily accessible.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Check the glove manufacturer's specifications for compatibility.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.
Waste Management & Disposal Workflow
The cardinal rule for this compound is: Do not dispose of it via sink drains or in regular trash .[7] All waste streams containing 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride must be collected as hazardous waste.
Decision-Making Flowchart for Disposal
The following diagram outlines the correct procedural flow for managing waste generated from this compound.
Caption: Waste disposal decision process.
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or waste 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride, along with contaminated items like weigh paper or gloves, in a dedicated, robust container made of compatible material (e.g., HDPE).[7]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated liquid waste container. Do not mix with incompatible waste streams. The container must have a secure, leak-proof cap and be stored in secondary containment to prevent spills.[7]
-
Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[8] Clearly list all constituents, including "3-(9H-carbazol-9-yl)propan-1-amine hydrochloride" and any solvents, with their approximate percentages. Keep the container closed except when adding waste.[7]
2. Disposal of Empty Containers: Empty containers that held this compound are still considered hazardous waste.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol) that can dissolve the compound.[8]
-
Collect Rinsate: This rinsate is hazardous and must be collected as liquid chemical waste in your designated container.[8]
-
Final Disposal: After triple-rinsing, deface or remove the original label. The now-decontaminated container can typically be disposed of in the regular trash or recycling, but you must confirm this procedure with your institutional EHS office.[8]
3. Spill Cleanup: In case of a small spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
PPE: Don appropriate PPE, including a respirator if the material is a fine powder.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
Collect: Carefully sweep or scoop the material into your designated solid hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Regulatory Compliance
Disposal of this chemical falls under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle to grave."[9] Academic and research laboratories may operate under specific rules like Subpart K, which outlines requirements for waste management plans, container labeling, and regular disposal schedules.[9][10]
Key Takeaways for Compliance:
-
Never dispose of this chemical in a sink or trash can.
-
Accurately label all waste containers with their full chemical contents.[8]
-
Keep waste containers sealed and stored in a designated satellite accumulation area.
-
Work with your institution's EHS department to schedule regular pickups by a licensed hazardous waste disposal service.[11]
By following these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]
- ChemScience. (n.d.). Safety Data Sheet: Carbazole. Retrieved from a general supplier search as the direct link is not stable.
-
Carl ROTH. (n.d.). Safety Data Sheet: Carbazole ROTI®Calipure. Retrieved from [Link]
- Loba Chemie. (n.d.). Safety Data Sheet: CARBAZOLE FOR SYNTHESIS. Retrieved from a general supplier search as the direct link is not stable.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]
- Tri-iso. (n.d.). Material Safety Data Sheet: ADDITIN RC 9308. Retrieved from a general supplier search as the direct link is not stable.
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
- Combi-Blocks, Inc. (2023, June 10). Safety Data Sheet: 9-Methyl-9h-carbazol-3-amine. Retrieved from a general supplier search as the direct link is not stable.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from a general search as the direct link is not stable.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from a general university search as the direct link is not stable.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from a general university search as the direct link is not stable.
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemscience.com [chemscience.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. justrite.com [justrite.com]
- 10. danielshealth.com [danielshealth.com]
- 11. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
